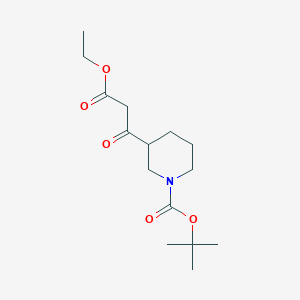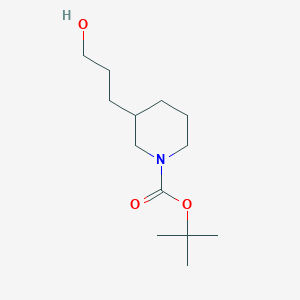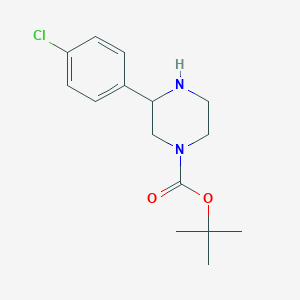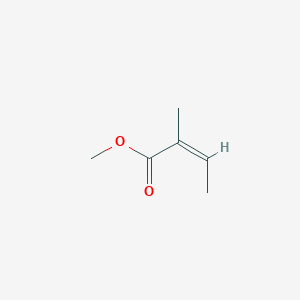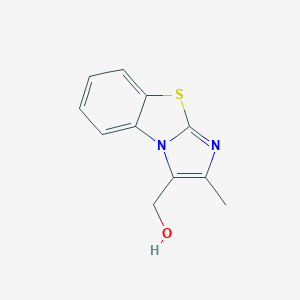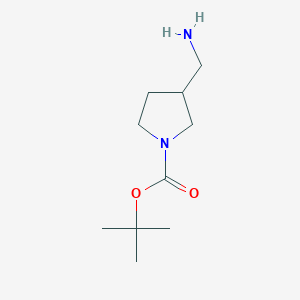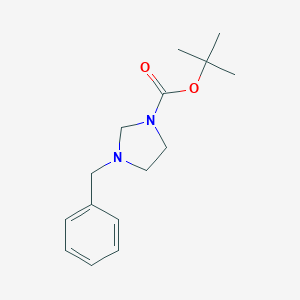
Tert-butyl 3-benzylimidazolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-benzylimidazolidine-1-carboxylate is a chemical compound that is part of a broader class of imidazolidine derivatives. These compounds are of interest due to their potential applications in various fields of chemistry and biology. The tert-butyl group is known to play a significant role in the physical and chemical properties of these compounds, as well as in their reactivity and potential applications in synthetic organic chemistry and material science.
Synthesis Analysis
The synthesis of tert-butyl imidazolidine derivatives can be complex and often requires multiple steps. For instance, the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids involves the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde to yield Schiff bases. These bases are then cyclized to form imidazolidinones, which can be obtained in enantiomerically pure form after recrystallization . Another example is the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is prepared from L-alanine and involves the use of chiral auxiliaries and dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl imidazolidine derivatives is characterized by the presence of the imidazolidine ring, which can be substituted at various positions to yield different derivatives. The tert-butyl group is a common substituent that influences the molecular conformation and stability. Crystallographic studies of related compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, provide insights into the arrangement of molecules in the solid state, showing intermolecular interactions and hydrogen bonding patterns that stabilize the crystal structure .
Chemical Reactions Analysis
Tert-butyl imidazolidine derivatives can undergo a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common for tert-butyl phenylazocarboxylates, where the benzene ring can be modified through reactions with amines, alcohols, and through radical reactions such as oxygenation, halogenation, and coupling . The tert-butyl group can also influence the reactivity of the compound, as seen in the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, where it is used as an intermediate for the synthesis of biologically active benzimidazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl imidazolidine derivatives are influenced by the presence of the tert-butyl group. For example, the tert-butyl moiety in TCBT, a benzothiazole modified carbazole derivative, is crucial for gel formation in certain solvents, and the resulting xerogels exhibit strong blue light emission, which can be used for the detection of volatile acid vapors . The basicity of stable carbenes, such as 1,3-di-tert-butylimidazol-2-ylidene, has been measured in solvents like THF, indicating that the tert-butyl groups can significantly affect the basicity and stability of the molecule .
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary and Dipeptide Synthesis
Tert-butyl 3-benzylimidazolidine-1-carboxylate has been explored as a chiral auxiliary in various synthetic applications. For instance, it was used in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the preparation of dipeptides, demonstrating its effectiveness in achieving high enantioselectivity in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Nucleophilic Substitutions and Radical Reactions
This compound also finds application in the field of synthetic organic chemistry where it is utilized as a versatile building block. It undergoes nucleophilic substitutions and radical reactions, enabling the modification of benzene rings and facilitating the generation of aryl radicals under various conditions (Jasch, Höfling, & Heinrich, 2012).
Kinetic Resolution in Stereochemistry
Tert-butyl 3-benzylimidazolidine-1-carboxylate plays a crucial role in kinetic resolution processes in stereochemistry. It has been employed as a novel chiral auxiliary for stereospecific amination, aiding in the separation of enantiomers and enhancing the yield of desired chiral products (Kubota, Kubo, & Nunami, 1994).
Crystallographic Studies
The compound has been the subject of crystallographic studies, aiding in the understanding of molecular structures and intermolecular interactions. Such studies are pivotal in the field of materials science and drug design (Singh, Kant, & Agarwal, 2016).
Anticancer and Antimicrobial Applications
Research has also been conducted on the use of tert-butyl 3-benzylimidazolidine-1-carboxylate in the development of anticancer and antimicrobial agents. This highlights its potential in pharmaceutical applications, particularly in the synthesis of metallopharmaceutical agents (Ray et al., 2007).
Synthesis of Bioactive Compounds
Additionally, this compound is involved in the synthesis of bioactive compounds, particularly in the development of small molecule drugs. Its role as an intermediate in various synthetic routes underscores its importance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
tert-butyl 3-benzylimidazolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWDWJGKVEDRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465877 |
Source


|
| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-benzylimidazolidine-1-carboxylate | |
CAS RN |
623943-75-9 |
Source


|
| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

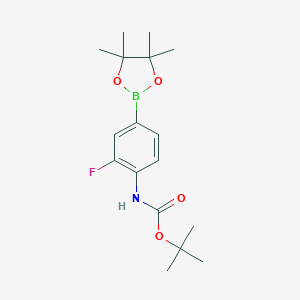
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)
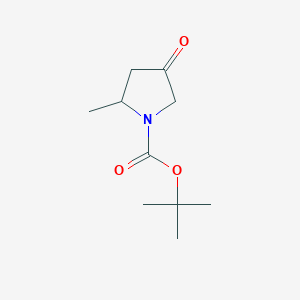
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
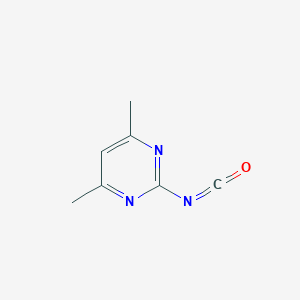
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
